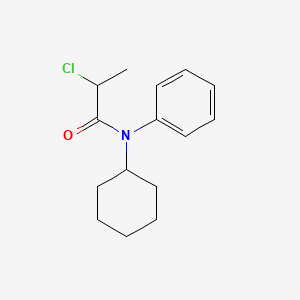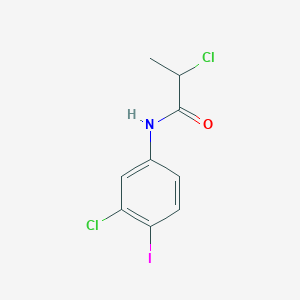![molecular formula B4H24Na2O19 B7988601 Na2[B4O5(OH)4].10H2O](/img/structure/B7988601.png)
Na2[B4O5(OH)4].10H2O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound sodium tetraborate decahydrate, with the chemical formula Na2[B4O5(OH)4].10H2O, is commonly known as borax. It is a boron compound, a mineral, and a salt of boric acid. Borax appears as a white, crystalline substance that is soluble in water. It has been used for centuries in various applications, ranging from household cleaning products to industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Borax can be synthesized from boron compounds through several methods:
From Tincal: Tincal, a naturally occurring form of sodium borate, is dissolved in water, and impurities such as sand and clay are removed by filtration. The solution is then concentrated until crystallization begins, followed by cooling to obtain borax crystals.
From Colemanite: Colemanite (Ca2B6O11) reacts with sodium carbonate (Na2CO3) under heat to produce sodium tetraborate (Na2B4O7), sodium metaborate (NaBO2), and calcium carbonate (CaCO3). The sodium metaborate is then converted to borax by treating it with carbon dioxide (CO2).
From Boric Acid: Boric acid (H3BO3) is boiled with sodium carbonate (Na2CO3) to produce borax. The reaction is as follows[ 4H3BO3 + Na2CO3 \rightarrow Na2B4O7 + 6H2O + CO2 ]
Industrial Production Methods
Industrially, borax is produced by mining borate minerals such as kernite and tincal. These minerals are dissolved in water, and the solution is filtered to remove impurities. The filtrate is then concentrated and cooled to crystallize borax.
Analyse Chemischer Reaktionen
Types of Reactions
Borax undergoes various chemical reactions, including:
Acid-Base Reactions: Borax reacts with acids to form boric acid. For example[ Na2B4O7.10H2O + 2HCl \rightarrow 4B(OH)3 + 2NaCl + 5H2O ]
Hydrolysis: In aqueous solutions, borax hydrolyzes to form sodium hydroxide (NaOH) and boric acid (H3BO3)[ Na2B4O7 + 2H2O \rightarrow 2NaOH + H2B4O7 ]
Dehydration: Upon heating, borax loses water molecules and converts to anhydrous sodium tetraborate.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used in the conversion of borax to boric acid.
Sodium Carbonate (Na2CO3): Used in the synthesis of borax from boric acid.
Major Products
Boric Acid (H3BO3): Formed from the reaction of borax with acids.
Sodium Hydroxide (NaOH): Formed during the hydrolysis of borax.
Wissenschaftliche Forschungsanwendungen
Borax has a wide range of applications in scientific research:
Chemistry: Used as a buffer solution in biochemical experiments, a flux in metallurgy, and a reagent in various organic synthesis reactions.
Biology: Employed in the preparation of buffer solutions for electrophoresis and other biological assays.
Medicine: Utilized in some pharmaceutical formulations and as an antiseptic.
Industry: Used in the manufacture of glass, ceramics, and fiberglass. It also serves as a fire retardant and a component in detergents and cosmetics.
Wirkmechanismus
The mechanism by which borax exerts its effects involves its ability to form complexes with various molecules. In biological systems, borax can interact with hydroxyl groups in biomolecules, affecting their structure and function. The borate ion (B4O5(OH)4)2- can form stable complexes with diols and polyols, which is the basis for its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Tetraborate Pentahydrate (Na2B4O7.5H2O): Similar to borax but contains fewer water molecules.
Anhydrous Sodium Tetraborate (Na2B4O7): The dehydrated form of borax.
Boric Acid (H3BO3): A related boron compound used in similar applications.
Uniqueness
Borax is unique due to its high solubility in water and its ability to form stable complexes with various molecules. Its decahydrate form provides a convenient source of borate ions for various chemical reactions and industrial processes.
Eigenschaften
IUPAC Name |
disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;decahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4H4O9.2Na.10H2O/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;;;;;;;;;;;/h5-8H;;;10*1H2/q-2;2*+1;;;;;;;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXQAZYFZVZEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H24Na2O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride](/img/structure/B7988523.png)

![2-chloro-N-[4-(N-propan-2-ylanilino)phenyl]propanamide](/img/structure/B7988526.png)





![4-(bromomethyl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B7988574.png)

![(E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B7988584.png)

![5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B7988594.png)
